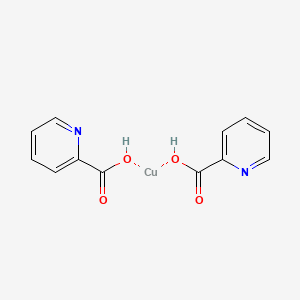![molecular formula C60H46N4 B13781090 N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) is a complex organic compound known for its applications in organic electronics. It is particularly used as a hole transport or hole injection layer material in organic light-emitting diodes (OLEDs) and perovskite solar cells . This compound is electron-rich and contains four triarylamine units, making it highly effective in improving current efficiency at interfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) typically involves the reaction of biphenyl derivatives with triphenylamine derivatives under controlled conditions. The process often includes steps such as:
Formation of Biphenyl Derivatives: This involves the coupling of halogenated biphenyls with amine groups.
Triphenylamine Derivatives: These are synthesized through the reaction of aniline derivatives with halogenated benzene compounds.
Final Coupling: The biphenyl and triphenylamine derivatives are then coupled under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as sublimation are used to obtain ultra-pure grade chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it suitable for different electronic applications.
Reduction: Reduction reactions can be used to modify the compound’s structure and functionality.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .
Applications De Recherche Scientifique
N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) has a wide range of scientific research applications:
Medicine: Research into its use in drug delivery systems and as a component in biosensors.
Industry: Widely used in the production of high-efficiency OLEDs and other organic electronic devices.
Mécanisme D'action
The compound exerts its effects primarily through its role as a hole transport material. It facilitates the movement of holes (positive charge carriers) in electronic devices, thereby improving current efficiency and reducing energy losses. The molecular targets include the interfaces between different layers in OLEDs and solar cells, where it helps balance the charge carriers and enhance device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-biphenyl)-N,N’-diphenylbenzidine: Another hole transport material used in OLEDs.
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: Similar in structure but with methyl groups enhancing its electronic properties.
N,N’-Bis(4-naphthyl)-N,N’-diphenylbenzidine: Contains naphthyl groups, providing different electronic characteristics.
Uniqueness
N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) is unique due to its extended structure and the presence of four triarylamine units. This makes it highly effective in balancing holes and electrons in the emitting layer of OLED devices, leading to improved current efficiency and reduced energy losses .
Propriétés
Formule moléculaire |
C60H46N4 |
|---|---|
Poids moléculaire |
823.0 g/mol |
Nom IUPAC |
1-N,1-N,4-N-triphenyl-4-N-[3-[3-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C60H46N4/c1-7-23-49(24-8-1)61(50-25-9-2-10-26-50)55-37-41-57(42-38-55)63(53-31-15-5-16-32-53)59-35-19-21-47(45-59)48-22-20-36-60(46-48)64(54-33-17-6-18-34-54)58-43-39-56(40-44-58)62(51-27-11-3-12-28-51)52-29-13-4-14-30-52/h1-46H |
Clé InChI |
VLXIRUVGBPEOLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C6=CC(=CC=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)



![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)







